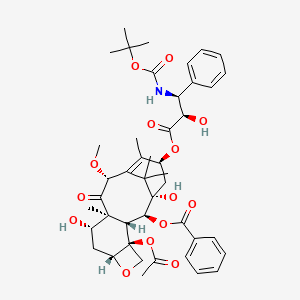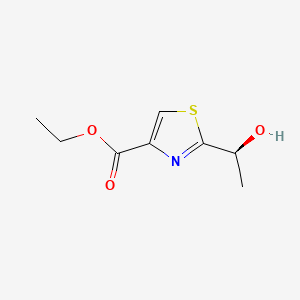
Nalmafene 3-O-diglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalmafene 3-O-diglucuronide is a metabolite of nalmefene, an opioid receptor antagonist used primarily in the treatment of alcohol dependence and opioid overdose . This compound is formed through the glucuronidation process, where nalmefene is conjugated with glucuronic acid, resulting in a more water-soluble form that can be excreted from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nalmafene 3-O-diglucuronide involves the glucuronidation of nalmefene. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nalmefene . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors where the enzymatic glucuronidation process can be carried out efficiently. The use of recombinant enzymes or microbial systems expressing the necessary UDP-glucuronosyltransferase enzymes could enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Nalmafene 3-O-diglucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moieties can be cleaved off by β-glucuronidase enzymes . This reaction results in the formation of nalmefene and free glucuronic acid .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase enzymes, which can be found in various biological systems . The reaction conditions include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 5.0 to 7.0 .
Major Products: The major products formed from the hydrolysis of this compound are nalmefene and glucuronic acid .
Aplicaciones Científicas De Investigación
Nalmafene 3-O-diglucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and excretion of nalmefene in various biological systems . Additionally, it serves as a model compound to investigate the enzymatic processes involved in glucuronidation and the role of UDP-glucuronosyltransferase enzymes .
In the field of medicine, this compound is studied for its potential therapeutic applications in the treatment of alcohol dependence and opioid overdose . Its formation and excretion can provide insights into the pharmacokinetics and pharmacodynamics of nalmefene, aiding in the development of more effective treatment strategies .
Mecanismo De Acción
Nalmafene 3-O-diglucuronide itself does not exert significant pharmacological effects. Instead, it is a metabolite formed from nalmefene, which acts as an antagonist at the mu-opioid and delta-opioid receptors and a partial agonist at the kappa-opioid receptor . The formation of this compound facilitates the excretion of nalmefene from the body, thereby reducing its pharmacological activity .
Comparación Con Compuestos Similares
Similar Compounds:
- Nalmefene 3-O-glucuronide
- Nornalmefene 3-O-glucuronide
- Nornalmefene 3-sulfate
- Nalmefene 3-O-sulfate
Uniqueness: Nalmafene 3-O-diglucuronide is unique in its structure, as it contains two glucuronic acid moieties linked to nalmefene . This distinguishes it from other similar compounds, such as nalmefene 3-O-glucuronide, which contains only one glucuronic acid moiety . The presence of two glucuronic acid moieties enhances the water solubility of this compound, facilitating its excretion from the body .
Propiedades
Número CAS |
119465-20-2 |
|---|---|
Fórmula molecular |
C33H41NO15 |
Peso molecular |
691.683 |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H41NO15/c1-12-6-7-33(44)16-10-14-4-5-15(23-17(14)32(33,27(12)46-23)8-9-34(16)11-13-2-3-13)45-31-26(21(38)20(37)25(48-31)29(42)43)49-30-22(39)18(35)19(36)24(47-30)28(40)41/h4-5,13,16,18-22,24-27,30-31,35-39,44H,1-3,6-11H2,(H,40,41)(H,42,43)/t16-,18+,19+,20+,21+,22-,24+,25+,26-,27+,30+,31-,32+,33-/m1/s1 |
Clave InChI |
SIQVTALXLWFRFE-IAHSGINDSA-N |
SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)CCN3CC8CC8)O |
Sinónimos |
nalmafene 3-O-diglucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)
![(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569799.png)
![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)




